1,4-Dioxane-2-methyl acetate
Overview
Description
1,4-Dioxane-2-methyl acetate (DMA) is a synthetic organic compound with a wide range of applications in the fields of science and industry. It is a versatile compound, with a wide range of applications in the fields of chemistry, biology, and biochemistry. DMA is a colorless, volatile liquid with a boiling point of about 153°C. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a solvent in a variety of processes, including the production of polymers and other synthetic materials.
Scientific Research Applications
1,4-Dioxane-2-methyl acetate is widely used in scientific research, due to its versatility and its ability to form stable complexes with a variety of compounds. It is used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the production of polymers and other synthetic materials. In addition, this compound is used in the study of the structure and function of proteins, DNA, and other cellular components.
Mechanism of Action
1,4-Dioxane-2-methyl acetate acts as a nucleophile, reacting with electrophiles to form covalent bonds. It is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the structure of proteins and other molecules. In addition, this compound can be used to catalyze the formation of disulfide bonds, which are important for the stability of proteins.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, depending on its concentration and the type of compound it is reacting with. At low concentrations, it can act as an enzyme inhibitor, while at higher concentrations it can act as an enzyme activator. It can also act as a chelating agent, binding to metals and forming complexes that can be used to regulate the activity of enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,4-Dioxane-2-methyl acetate in laboratory experiments is its versatility. It is a relatively cheap and readily available compound, and it can be used in a variety of reactions and processes. In addition, it is relatively non-toxic, and it can be used in aqueous solutions without the need for special precautions. However, this compound is volatile, and it can be difficult to accurately measure its concentration in solutions.
Future Directions
There are a number of potential future directions for the use of 1,4-Dioxane-2-methyl acetate in scientific research. It could be used to develop new drugs or agrochemicals, or it could be used to synthesize new polymers and other synthetic materials. In addition, it could be used to study the structure and function of proteins, DNA, and other cellular components. Finally, it could be used to develop new methods for the detection and quantification of compounds in biological samples.
properties
IUPAC Name |
1,4-dioxan-2-ylmethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-6(8)11-5-7-4-9-2-3-10-7/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQCGVLLMHQWSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10887344 | |
Record name | 1,4-Dioxane-2-methanol, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10887344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68391-40-2 | |
Record name | 1,4-Dioxane-2-methanol, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68391-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxane-2-methanol, 2-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dioxane-2-methanol, 2-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dioxane-2-methanol, 2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10887344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxane-2-methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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